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Introduction
Crizotinib, a potent small-molecule inhibitor of the anaplastic lymphoma kinase (ALK), has

demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung

cancer (NSCLC). However, the emergence of acquired resistance remains a major clinical

challenge, limiting the long-term benefit of this targeted therapy. Resistance to crizotinib can

arise from various mechanisms, including secondary mutations in the ALK kinase domain, ALK

gene amplification, and the activation of bypass signaling pathways that circumvent the need

for ALK signaling. Understanding the intricate signaling networks that drive crizotinib resistance

is paramount for the development of novel therapeutic strategies to overcome it.

Phosphoproteomics, the large-scale analysis of protein phosphorylation, has emerged as a

powerful tool to dissect the complex signaling cascades that are rewired in drug-resistant

cancer cells. By quantifying changes in protein phosphorylation, researchers can identify key

kinases and signaling pathways that are aberrantly activated in crizotinib-resistant cells,

providing novel targets for therapeutic intervention.

These application notes provide a comprehensive overview of the phosphoproteomic analysis

of crizotinib-resistant signaling pathways. We present detailed protocols for the generation of
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crizotinib-resistant NSCLC cell lines, quantitative phosphoproteomic analysis using Stable

Isotope Labeling by Amino Acids in Cell Culture (SILAC), and bioinformatic analysis of the

resulting data. Furthermore, we provide a representative quantitative phosphoproteomic

dataset from a relevant lung cancer model of tyrosine kinase inhibitor (TKI) resistance to

illustrate the types of insights that can be gained from such studies.

Data Presentation: Quantitative Phosphoproteomic
Analysis of TKI-Resistant NSCLC Cells
The following table summarizes representative quantitative phosphoproteomic data from a

study investigating resistance to an EGFR tyrosine kinase inhibitor in NSCLC. While not

specific to crizotinib, this data illustrates the typical output of a SILAC-based

phosphoproteomics experiment and highlights key signaling nodes that are often implicated in

TKI resistance, such as the PI3K/AKT and MAPK pathways. The data is presented as the log2

fold change in phosphorylation in resistant cells compared to sensitive cells, along with the

corresponding p-value.
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Protein Phosphosite

Log2 Fold
Change
(Resistant/Sen
sitive)

p-value Pathway

EGFR Y1172 -1.5 0.001 EGFR Signaling

GAB1 Y659 -2.1 <0.001
PI3K/AKT

Signaling

GAB1 Y406 -1.8 <0.001
PI3K/AKT

Signaling

MET Y1003 -1.2 0.005 c-Met Signaling

MET Y1234 -1.1 0.008 c-Met Signaling

MAPK1 (ERK2) Y187 -1.9 <0.001 MAPK Signaling

CDK1 Y15 2.5 <0.001 Cell Cycle

CDK2 T14 2.2 <0.001 Cell Cycle

CDK2 Y15 2.3 <0.001 Cell Cycle

CHEK2 S379 1.8 0.002
DNA Damage

Response

ROCK2 S1374 2.0 0.001
Cytoskeletal

Regulation

SHP2 (PTPN11) Y542 -1.6 0.001
MAPK/PI3K

Signaling

Experimental Protocols
Protocol 1: Generation of Crizotinib-Resistant NSCLC
Cell Lines
This protocol describes a method for generating crizotinib-resistant NSCLC cell lines by

continuous exposure to increasing concentrations of the drug.[1]
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Materials:

ALK-positive NSCLC cell line (e.g., NCI-H3122)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Crizotinib (Selleckchem, #S1068)

Dimethyl sulfoxide (DMSO)

Cell culture flasks and plates

Incubator (37°C, 5% CO2)

Procedure:

Culture the parental ALK-positive NSCLC cell line in complete medium.

Prepare a stock solution of crizotinib in DMSO.

Initiate crizotinib treatment at a low concentration (e.g., 10 nM), which is typically below the

IC50 of the sensitive cells.

Culture the cells in the presence of crizotinib, changing the medium with fresh drug every 3-4

days.

Monitor the cells for signs of recovery and growth. Once the cells are proliferating steadily,

gradually increase the concentration of crizotinib in a stepwise manner (e.g., 20 nM, 50 nM,

100 nM, and so on).

Continue this dose-escalation process over several months.

The emergence of cell populations that can proliferate in the presence of high concentrations

of crizotinib (e.g., 1 µM) indicates the development of resistance.

Isolate and expand these resistant cell populations for further analysis.
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Maintain the established crizotinib-resistant cells in a medium containing a maintenance

dose of crizotinib (e.g., 0.5 µM) to ensure the stability of the resistant phenotype.

Protocol 2: SILAC-based Quantitative
Phosphoproteomics
This protocol outlines the key steps for a SILAC-based quantitative phosphoproteomic analysis

of crizotinib-sensitive and -resistant NSCLC cells.

1. SILAC Labeling[2] a. Culture the crizotinib-sensitive and -resistant NSCLC cell lines in

parallel. b. For the "light" condition, culture the sensitive cells in a medium containing normal

isotopic abundance ("light") L-lysine and L-arginine. c. For the "heavy" condition, culture the

resistant cells in a medium containing stable isotope-labeled ("heavy") L-lysine (e.g., 13C6,

15N2-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine). d. Passage the cells for at least five

cell doublings to ensure complete incorporation of the labeled amino acids.

2. Cell Lysis and Protein Extraction[3] a. Harvest the "light" and "heavy" labeled cells. b. Wash

the cell pellets with ice-cold PBS. c. Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea,

50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1x phosphatase inhibitor cocktail, 1x

protease inhibitor cocktail). d. Sonicate the lysates to shear DNA and reduce viscosity. e.

Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant

containing the protein extract. f. Determine the protein concentration of each lysate using a

BCA assay.

3. Protein Digestion[3] a. Combine equal amounts of protein from the "light" and "heavy"

lysates. b. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with

iodoacetamide (IAA). c. Dilute the urea concentration to less than 2 M with 50 mM ammonium

bicarbonate. d. Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-

protein ratio) overnight at 37°C.

4. Phosphopeptide Enrichment[2][3] a. Acidify the peptide mixture with trifluoroacetic acid

(TFA). b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. c. Enrich for

phosphopeptides using titanium dioxide (TiO2) chromatography. d. Wash the TiO2 beads

extensively to remove non-phosphorylated peptides. e. Elute the phosphopeptides with a high

pH buffer (e.g., 5% ammonia solution).
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5. LC-MS/MS Analysis a. Analyze the enriched phosphopeptides by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an

Orbitrap instrument). b. Use a data-dependent acquisition (DDA) method to select the most

abundant precursor ions for fragmentation.

6. Data Analysis[4] a. Process the raw MS data using a software platform like MaxQuant. b.

Search the data against a human protein database to identify peptides and proteins. c.

Quantify the relative abundance of phosphopeptides based on the intensity ratios of the "light"

and "heavy" SILAC pairs. d. Perform statistical analysis to identify significantly regulated

phosphosites. e. Use bioinformatics tools to perform pathway analysis and kinase substrate

enrichment analysis to identify the signaling pathways that are dysregulated in the crizotinib-

resistant cells.

Mandatory Visualization
Signaling Pathways in Crizotinib Resistance
The following diagrams illustrate the key signaling pathways implicated in crizotinib resistance

and the experimental workflow for their phosphoproteomic analysis.
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Caption: Key signaling pathways involved in crizotinib resistance.
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Caption: Experimental workflow for phosphoproteomic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7656239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7656239/
https://www.creative-proteomics.com/resource/silac-protocol-for-global-phosphoproteomics-analysis.htm
https://www.creative-proteomics.com/resource/silac-protocol-for-global-phosphoproteomics-analysis.htm
https://www.creative-proteomics.com/resource/phosphoproteomics-workflow.htm
https://www.creative-proteomics.com/resource/phosphoproteomics-workflow.htm
https://www.creative-proteomics.com/resource/phosphoproteomics-analysis-r.htm
https://www.creative-proteomics.com/resource/phosphoproteomics-analysis-r.htm
https://www.benchchem.com/product/b12380846#phosphoproteomics-analysis-of-crizotinib-resistant-signaling-pathways
https://www.benchchem.com/product/b12380846#phosphoproteomics-analysis-of-crizotinib-resistant-signaling-pathways
https://www.benchchem.com/product/b12380846#phosphoproteomics-analysis-of-crizotinib-resistant-signaling-pathways
https://www.benchchem.com/product/b12380846#phosphoproteomics-analysis-of-crizotinib-resistant-signaling-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380846?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

